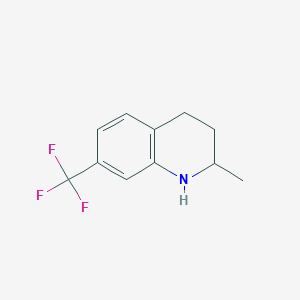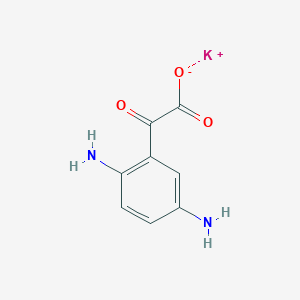
3,5-Dichloro-6-cyclopropylpyrazine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-6-cyclopropylpyrazine-2-carbaldehyde is a chemical compound with the molecular formula C7H6Cl2N2O. This compound is characterized by the presence of two chlorine atoms, a cyclopropyl group, and a pyrazine ring with an aldehyde functional group. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-6-cyclopropylpyrazine-2-carbaldehyde typically involves the reaction of 3,5-dichloropyrazine with cyclopropylmagnesium bromide, followed by oxidation to introduce the aldehyde group. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dichloro-6-cyclopropylpyrazine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
Oxidation: 3,5-Dichloro-6-cyclopropylpyrazine-2-carboxylic acid.
Reduction: 3,5-Dichloro-6-cyclopropylpyrazine-2-methanol.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,5-Dichloro-6-cyclopropylpyrazine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3,5-Dichloro-6-cyclopropylpyrazine-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chlorine atoms and cyclopropyl group can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Dichloropyrazine-2-carbaldehyde
- 3,5-Dichloro-6-methylpyrazine-2-carbaldehyde
- 3,5-Dichloro-6-ethylpyrazine-2-carbaldehyde
Uniqueness
3,5-Dichloro-6-cyclopropylpyrazine-2-carbaldehyde is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H6Cl2N2O |
|---|---|
Peso molecular |
217.05 g/mol |
Nombre IUPAC |
3,5-dichloro-6-cyclopropylpyrazine-2-carbaldehyde |
InChI |
InChI=1S/C8H6Cl2N2O/c9-7-5(3-13)11-6(4-1-2-4)8(10)12-7/h3-4H,1-2H2 |
Clave InChI |
OJHKSOUYSMLXPI-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=NC(=C(N=C2Cl)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)aniline](/img/structure/B11890218.png)




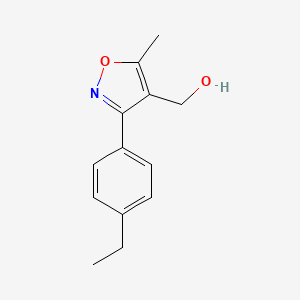

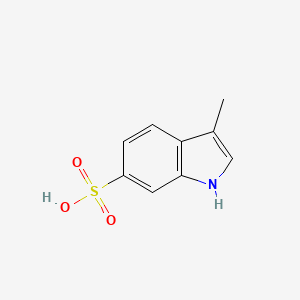
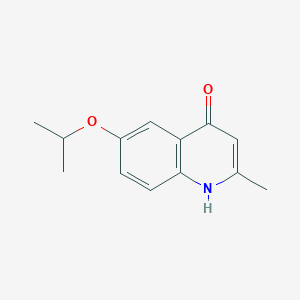
![2-Phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11890253.png)

![7-(Cyclopentylmethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B11890273.png)
